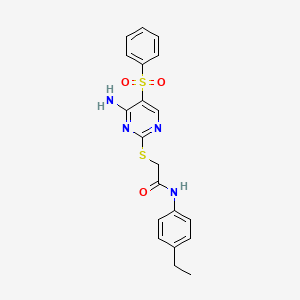

2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

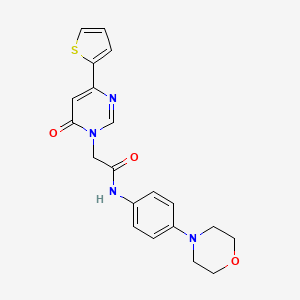

The compound “2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide” is a synthetic compound. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of acetophenone or cyclohexanone with thiourea in the presence of iodine . The literature reports many synthetic pathways of these compounds associated with various biological activities .Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidin-2-yl group attached to a phenylsulfonyl group at the 5-position and an amino group at the 4-position. This is further attached to a thio group, which is connected to an acetamide group substituted with a 4-ethylphenyl group.Scientific Research Applications

Antitumor Agents

Compounds similar to "2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide" have been extensively studied for their potential as antitumor agents. These studies include the design and synthesis of compounds as inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are critical enzymes in the folate pathway and DNA synthesis, respectively. For instance, classical and nonclassical antifolates have been synthesized to target DHFR and TS, demonstrating significant inhibitory activities and potential as antitumor agents due to their ability to hinder tumor cell growth in culture (Gangjee et al., 2007; Gangjee et al., 2009).

Antimicrobial Agents

Research has also extended into the antimicrobial domain, where derivatives of such compounds have been evaluated for their effectiveness against various bacterial and fungal strains. For example, novel heterocyclic compounds bearing a sulfonamide moiety have shown promising results in their in vitro antibacterial and antifungal activities, highlighting the potential for these compounds to be developed into new antimicrobial agents (Darwish et al., 2014).

Synthesis and Characterization of Novel Compounds

The chemical synthesis and characterization of novel compounds with similar structures have been a focus of research, aiming to explore their biological activities and potential therapeutic applications. Studies have detailed the synthesis routes and evaluated the biological activities of these compounds, contributing to the understanding of their mechanisms of action and potential use in various therapeutic areas (He et al., 2007; Fahim & Ismael, 2019).

Future Directions

Properties

IUPAC Name |

2-[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3S2/c1-2-14-8-10-15(11-9-14)23-18(25)13-28-20-22-12-17(19(21)24-20)29(26,27)16-6-4-3-5-7-16/h3-12H,2,13H2,1H3,(H,23,25)(H2,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJKNMNXNTWWHMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2,4-Difluorophenoxy)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2676254.png)

![[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2676259.png)

![ethyl 3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2676260.png)

![Dimethyl 5-(3-chlorophenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2676267.png)

![3-butyl-8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2676271.png)

![N-(2-methylbenzo[d]thiazol-6-yl)-4-tosylbutanamide](/img/structure/B2676272.png)

![2,5-Dioxaspiro[3.4]octan-6-ylmethanamine](/img/structure/B2676275.png)

![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2676276.png)